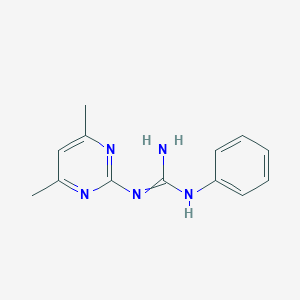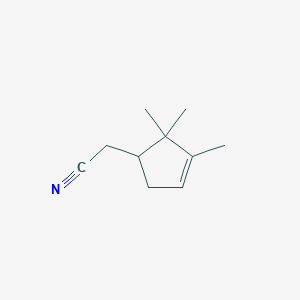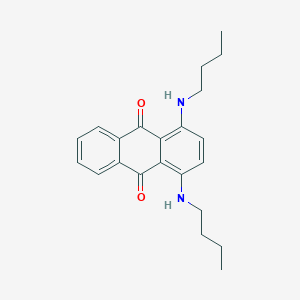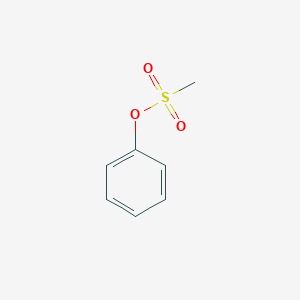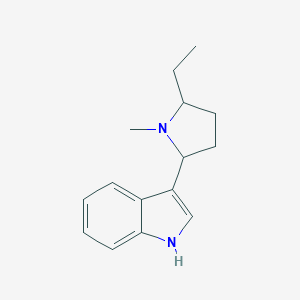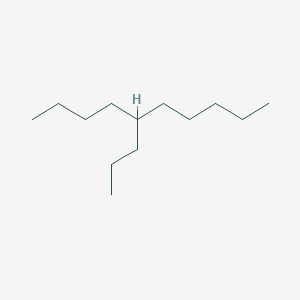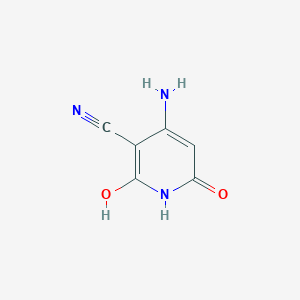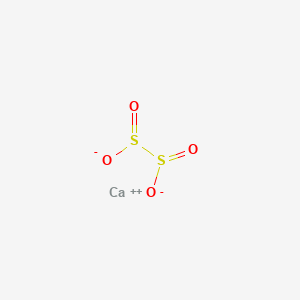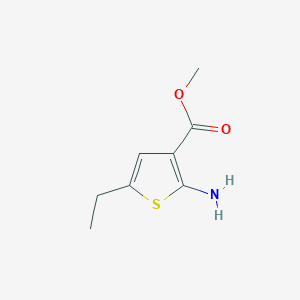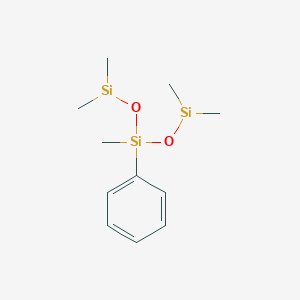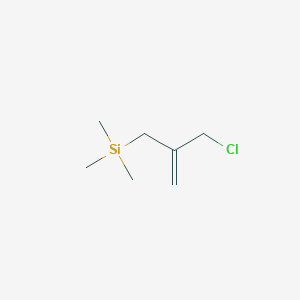
2-(Chloromethyl)allyl-trimethylsilane
Overview
Description
2-(Chloromethyl)allyl-trimethylsilane is an organosilicon compound with the molecular formula (CH₃)₃SiCH₂C(CH₂Cl)=CH₂. It is a versatile reagent used in organic synthesis, particularly in the formation of carbon-carbon bonds. The compound is known for its ability to participate in various chemical reactions, making it valuable in both academic and industrial research.
Mechanism of Action
Target of Action
2-(Chloromethyl)allyl-trimethylsilane, also known as 2-Chloromethyl-3-trimethylsilyl-1-propene, is a versatile reagent used in organic synthesis. Its primary targets are various carbon electrophiles, including acid chlorides, aldehydes, ketones, iminium ions, and enones . These targets play crucial roles in numerous biochemical reactions, serving as the building blocks for more complex molecules.
Mode of Action
The compound interacts with its targets through a process known as alkylation . In this reaction, the chloromethyl group of the compound forms a bond with the carbon atom of the target molecule, introducing an allyl group across it . This interaction results in the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .
Biochemical Pathways
The action of this compound affects several biochemical pathways. One notable pathway is the Hosomi-Sakurai reaction , where the compound serves as an allylating agent. This reaction is a key step in the synthesis of homoallylic alcohols , which are important intermediates in organic synthesis. The compound can also participate in [3+2] cycloaddition reactions , contributing to the formation of five-membered rings .
Pharmacokinetics
Its bioavailability would be influenced by factors such as its lipophilicity, molecular weight, and chemical stability .
Result of Action
The action of this compound at the molecular level results in the formation of new organic compounds with diverse structures and properties . At the cellular level, these compounds can exert various effects depending on their specific structures and the biochemical pathways they influence .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the temperature and pH of the reaction environment, the presence of other reagents or catalysts, and the solvent used . For instance, the compound is typically stored at 2-8°C to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Chloromethyl)allyl-trimethylsilane can be synthesized through several methods. One common approach involves the reaction of allyltrimethylsilane with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as boron trifluoride etherate. The reaction typically proceeds under mild conditions, yielding the desired product with high efficiency.
Industrial Production Methods
In an industrial setting, the production of this compound often involves the use of large-scale reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)allyl-trimethylsilane undergoes a variety of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or alcohols, to form new compounds.
Addition Reactions: The double bond in the allyl group can participate in addition reactions with electrophiles, such as halogens or hydrogen halides.
Cross-Coupling Reactions: The compound can be used in cross-coupling reactions with organometallic reagents to form carbon-carbon bonds.
Common Reagents and Conditions
Lewis Acids: Boron trifluoride etherate is commonly used as a catalyst in the synthesis of this compound.
Nucleophiles: Amines, alcohols, and thiols are frequently used in substitution reactions.
Electrophiles: Halogens and hydrogen halides are used in addition reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions with amines yield amine derivatives, while addition reactions with halogens produce halogenated compounds.
Scientific Research Applications
2-(Chloromethyl)allyl-trimethylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Medicine: It is used in the development of new drugs and therapeutic agents, particularly in the synthesis of intermediates for active pharmaceutical ingredients.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Comparison with Similar Compounds
Similar Compounds
Allyltrimethylsilane: Similar in structure but lacks the chloromethyl group, making it less versatile in substitution reactions.
Chlorotrimethylsilane: Contains a chloromethyl group but lacks the allyl group, limiting its use in addition and cross-coupling reactions.
2-Bromoallyltrimethylsilane: Similar to 2-(Chloromethyl)allyl-trimethylsilane but with a bromine atom instead of chlorine, which can affect the reactivity and selectivity of the compound.
Uniqueness
This compound is unique due to its combination of a chloromethyl group and an allyl group, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable reagent in organic synthesis and various scientific research applications.
Properties
IUPAC Name |
2-(chloromethyl)prop-2-enyl-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15ClSi/c1-7(5-8)6-9(2,3)4/h1,5-6H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQXWCEVXNRHUSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CC(=C)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80403333 | |
| Record name | 2-(Chloromethyl)allyl-trimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80403333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18388-03-9 | |
| Record name | 2-(Chloromethyl)allyl-trimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80403333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Chloromethyl)allyl-trimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


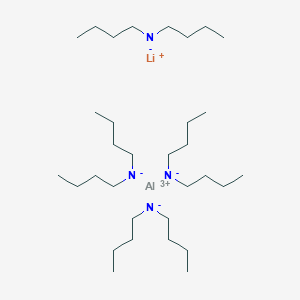
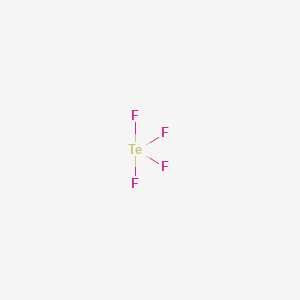
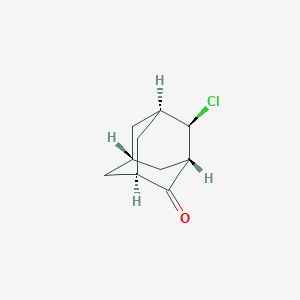
![[(2R,4S,5R)-2,5-dibenzoyloxyoxan-4-yl] benzoate](/img/structure/B95237.png)
